molecular formula C7H6Br2O3S B062762 Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate CAS No. 175137-42-5

Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate

Cat. No. B062762
CAS RN: 175137-42-5
M. Wt: 330 g/mol
InChI Key: RDCDDWLASWJAGM-UHFFFAOYSA-N
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Description

"Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate" is a compound of interest in organic chemistry due to its potential as an intermediate in the synthesis of various organic molecules. Its structure includes a thiophene ring, which is a common motif in molecules with applications in materials science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves halogenation, alkylation, and carboxylation reactions. For example, the reaction of methyl 3-hydroxythiophene-2-carboxylate with halogenating agents can lead to various substituted thiophene derivatives (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their chemical behavior. Studies on similar compounds, such as "Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate," have shown detailed insights through crystallography and spectroscopic analysis, highlighting the importance of substituent effects on the overall molecular geometry and electronic properties (Mary et al., 2014).

Scientific Research Applications

  • Anticancer Activity and Enzyme Inhibition : A study designed and synthesized derivatives of methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate, targeting the protein tyrosine phosphatase 1B (PTP1B) enzyme. These compounds showed promising results as anticancer agents, with one compound exhibiting significant inhibitory activity against PTP1B and remarkable cytotoxic activity against certain cancer cell lines (Gulipalli et al., 2017).

  • Mechanistic Study in Organic Synthesis : Research on the Dieckmann-reaction of methyl 3-(methoxycarbonylmethylthio)-propionate to synthesize related compounds, including methods for the preparation of specific derivatives, was conducted, demonstrating the compound's relevance in organic synthesis mechanisms (Hromatka et al., 1973).

  • Synthesis of Bithiophene Derivatives : A study synthesized 4,4′-dimethoxy-3,3′-bithiophene from 3-bromo-4-methoxythiophene. This research highlights the use of methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate in the synthesis of bithiophene derivatives, which are important in the field of organic electronics (Zuo et al., 2015).

  • Tautomerism and Bromination Studies : Another study focused on the bromination of derivatives similar to this compound and the tautomerism of these compounds, contributing to the understanding of the behavior of such compounds under certain chemical conditions (Acheson et al., 1968).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O3S/c1-11-4-3(8)6(9)13-5(4)7(10)12-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCDDWLASWJAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1Br)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384574
Record name methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175137-42-5
Record name methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.97 ml of a solution of iodomethane and then 29.44 g of K2CO3 are added, dropwise, to a solution of 34.35 g of methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate in 150 ml of DMF and the mixture is left to stir for 18 hours at AT. After cooling, the reaction mixture is diluted in 100 ml of ethyl ether and filtered, and the filtrate is concentrated under vacuum. The reaction crude is purified by silica gel chromatography, elution being carried out with heptane and then with a heptane/EtOAc mixture (85/15; v/v). 28.70 g of the expected compound are obtained.
[Compound]
Name
solution
Quantity
9.97 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
29.44 g
Type
reactant
Reaction Step One
Quantity
34.35 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate
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Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate

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